molecular formula C19H20N2O4S B2681639 N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1421517-45-4

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2681639
CAS No.: 1421517-45-4
M. Wt: 372.44
InChI Key: BSDLGYDAAAETBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its broad range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, appropriate solvents and catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((4-hydroxychroman-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its hydroxychroman and methylthio phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-26-16-9-5-3-7-14(16)21-18(23)17(22)20-12-19(24)10-11-25-15-8-4-2-6-13(15)19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDLGYDAAAETBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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